ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Catalog No.
S5173120
CAS No.
M.F
C15H16O5
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propa...

Product Name

ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H16O5/c1-4-18-15(17)10(3)19-11-5-6-12-9(2)7-14(16)20-13(12)8-11/h5-8,10H,4H2,1-3H3

InChI Key

YXBHWZYFNLJVNP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

The exact mass of the compound ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is 276.09977361 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound classified as an ester. Its molecular formula is C15H16O5, and it has a molecular weight of approximately 276.28 g/mol . The compound features a chromen-2-one moiety, which is characterized by a benzopyran structure with a ketone functional group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the bioactive properties associated with chromen derivatives.

Typical of esters and chromen derivatives:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this ester can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
    Ethyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy propanoate+H2O4 methyl 2 oxo 2H chromen 7 ol+propanoic acid\text{Ethyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy propanoate}+H_2O\rightarrow \text{4 methyl 2 oxo 2H chromen 7 ol}+\text{propanoic acid}
  • Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in a new ester.
  • Reduction: The carbonyl group in the chromen moiety can be reduced to form an alcohol, potentially altering its biological activity.

Compounds containing the chromen structure, including ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, have demonstrated various biological activities. These include:

  • Antioxidant Activity: Chromen derivatives are known for their ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Properties: Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Effects: Research has indicated that certain chromen derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.

The synthesis of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

  • Formation of the Chromen Derivative: Starting from a phenolic compound, a reaction involving acetic anhydride or acetyl chloride can yield the chromen structure.
  • Esterification: The chromen derivative is then reacted with ethyl propanoate in the presence of an acid catalyst (e.g., sulfuric acid) to form the desired ester.
    Chromen derivative+Ethyl propanoateH2SO4Ethyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy propanoate\text{Chromen derivative}+\text{Ethyl propanoate}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 4 methyl 2 oxo 2H chromen 7 yl oxy propanoate}

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, this compound could be developed into a therapeutic agent for conditions such as cancer or inflammation.
  • Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.
  • Agriculture: As a potential agrochemical, it may serve as a natural pesticide or herbicide.

Studies investigating the interactions of ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate with biological systems have shown promising results:

  • Protein Binding: Research indicates that this compound may interact with specific proteins involved in metabolic pathways, influencing its bioavailability and efficacy.
  • Synergistic Effects: When combined with other compounds, it may enhance or modify biological activities, suggesting potential for combination therapies.

Similar Compounds

Several compounds share structural similarities with ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate, each exhibiting unique properties:

Compound NameMolecular FormulaMolecular WeightNotable Features
Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]}propanoateC16H18O5290.31 g/molContains a methoxyphenyl group
Ethyl 2-{[3,6-dichloro-4-methyl-2oxo - 2H-chromen - 7-yloxy]}propanoateC15H14Cl2O5344.18 g/molContains dichloro substituents
Ethyl 2-{[4,8-dimethyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoateC16H18O5290.31 g/molFeatures dimethyl substitution

The uniqueness of ethyl 2-{[4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy]}propanoate lies in its specific methyl substitution pattern on the chromen ring, which may influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Exact Mass

276.09977361 g/mol

Monoisotopic Mass

276.09977361 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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